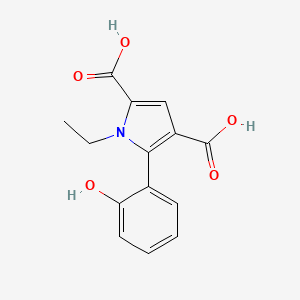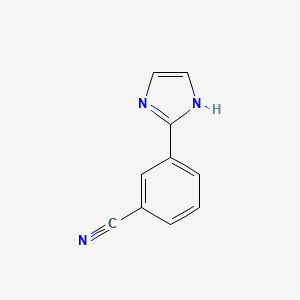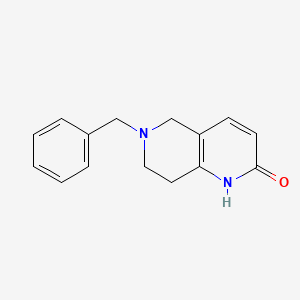
2-(2-Methylpyridin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Results
The synthesized Schiff bases exhibit promising activities as pancreatic lipase inhibitors, which could be beneficial in treating obesity. They also show good antioxidant and antibacterial properties .
Application in Catalysis
Methods of Application
Results: The hydrolysis process facilitated by 2-(2-Methylpyridin-4-yl)ethanamine results in good to moderate yields of the desired products, which are important intermediates in pharmaceutical synthesis .
Application in Drug Design
Methods of Application
Results: The derivatives show a range of activities, and their potential as therapeutic agents is currently under investigation .
Application in Biochemistry
Results
Application in Material Science
Results
Application in Environmental Science
Results
Application in Molecular Docking
Methods of Application
Results: The docking studies often reveal high binding affinities, suggesting that the compound and its derivatives could be effective in modulating enzyme activity .
Application in Non-Linear Optics
Methods of Application
Results: The materials show promising non-linear optical properties, which could be useful for applications in optical signal processing and other advanced optical technologies .
Application in Antimicrobial Studies
Methods of Application
Results: The compounds demonstrate good antimicrobial activity, indicating their potential as novel antibacterial agents .
Application in Antioxidant Research
Methods of Application
Results: The Schiff bases exhibit good antioxidant activity, with IC50 values comparable to standard antioxidants like Trolox .
Application in Enzyme Inhibition
Methods of Application
Results: The synthesized compounds show promising activity as pancreatic lipase inhibitors, which could lead to the development of new weight management drugs .
Application in Coordination Chemistry
Methods of Application
Results: The coordination compounds exhibit unique properties that can be tailored for specific applications, such as catalysts in organic reactions or as functional materials in electronics .
Application in Agrochemical Synthesis
Methods of Application
Results: The resulting agrochemicals show efficacy in controlling pests and weeds, contributing to increased agricultural productivity .
Application in Material Chemistry
Methods of Application
Results: The modified polymers demonstrate improved characteristics, such as increased strength and resistance to heat, making them suitable for a variety of uses .
Application in Analytical Chemistry
Methods of Application
Results: The use of this compound in analytical methods leads to increased sensitivity and specificity in the measurement of various chemicals .
Application in Nanotechnology
Methods of Application
Results: The synthesized nanoparticles exhibit unique properties, such as high reactivity and surface area, which are exploited in various technological advancements .
Application in Green Chemistry
Methods of Application
Results: The green chemistry applications lead to cleaner production methods and reduced environmental impact .
Application in Photodynamic Therapy
Methods of Application
Results: The studies indicate that these derivatives can be effective in targeting and destroying cancer cells when exposed to light, offering a potential treatment option .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)ethanamine | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

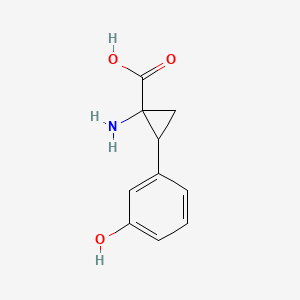
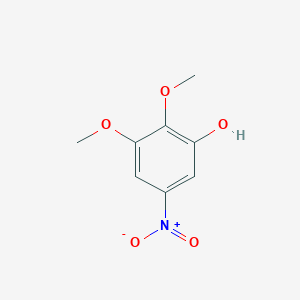
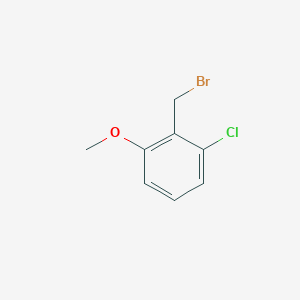
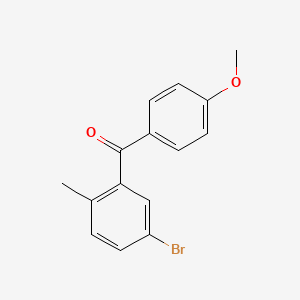
![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)
